

Comprehensive Analytical Methods and Quality Control Protocols for Phenkapton

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Compound Focus: Phenkapton

CAS No.: 2275-14-1

Cat. No.: S576430

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Introduction and Scope

Phenkapton (CAS No. 2275-14-1) is an organothiophosphate compound formerly used as an insecticide and acaricide. Its chemical name is **S-[[[(2,5-dichlorophenyl)thio]methyl] O,O-diethyl phosphorodithioate** with a molecular formula of $C_{11}H_{15}Cl_2O_2PS_3$ and a molecular weight of 377.31 g/mol [1] [2]. Although considered obsolete and not approved in major regulatory jurisdictions, analytical methods for **Phenkapton** remain important for environmental monitoring, food safety analysis, and investigating historical contamination [1] [3]. These application notes provide detailed methodologies and quality control protocols for the accurate quantification of **Phenkapton** in technical products, finished formulations, and biological materials, incorporating both classical and modern analytical techniques with appropriate quality control measures to ensure data reliability and reproducibility.

Physicochemical Properties and Analytical Characteristics

Understanding **Phenkapton**'s physicochemical properties is fundamental to developing effective analytical methods. The compound exhibits several key characteristics that influence its extraction, separation, and detection.

Key Properties for Method Development

Table 1: Physicochemical properties of **Phenkaptone** relevant to analytical method development

Property	Value	Analytical Significance
Molecular Weight	377.31 g/mol [2]	Impacts retention behavior in chromatographic separations
Water Solubility	0.044 mg/L at 20°C, pH 7 [1]	Indicates high hydrophobicity; requires organic solvents for extraction
Octanol-Water Partition Coefficient (Log P)	5.84 [1]	Confirms high lipophilicity; guides solvent selection for partitioning
Density	1.35-1.4 g/cm ³ [1] [2]	Important for solution preparation and standardization
Vapor Pressure	~0.0 mmHg at 25°C [2]	Suggests low volatility; influences 是否需要 concentration techniques
Structural Features	Phosphorodithioate group, dichlorophenyl ring, thioether linkage [4]	Provides multiple chromophores/electrophores for detection

The combination of low water solubility and high lipophilicity indicates that **Phenkaptone** will preferentially partition into organic phases and requires hydrophobic solvents for efficient extraction from aqueous matrices [1]. The presence of sulfur and phosphorus atoms in its molecular structure provides excellent detection capabilities using element-selective detection systems, while the aromatic ring and chlorine atoms offer additional detection options via UV absorption [5] [4].

Analytical Techniques and Methodologies

Thin-Layer Chromatography (TLC) Methods

Early analytical methods for **Phenkaptan** utilized thin-layer chromatography for both qualitative identification and semi-quantitative analysis. The TLC approach is particularly valuable for screening technical-grade products for impurities and degradation products.

Experimental Protocol: TLC Analysis of Phenkaptan

- **Stationary Phase:** Pre-coated silica gel TLC plates (0.25 mm layer thickness) [5]
- **Mobile Phase:** Various solvent systems including hexane:acetone (75:25 v/v) or toluene:ethyl acetate (90:10 v/v) [5]
- **Sample Preparation:** Dissolve technical **Phenkaptan** in acetone or dichloromethane at approximately 10 mg/mL concentration [5]
- **Application:** Spot 1-10 μ L of prepared solution onto TLC plate using capillary micropipettes
- **Development:** Develop in saturated TLC chamber until solvent front travels 8-10 cm from origin (approximately 20-30 minutes)
- **Visualization:**
 - **UV Detection:** Examine under short-wave (254 nm) and long-wave (365 nm) UV light
 - **Chemical Detection:** Spray with palladium chloride reagent (0.5% in 1N HCl) or silver nitrate-2-phenoxyethanol reagent followed by UV exposure [5]
- **Quantification:** Semi-quantitative estimation by visual comparison with standards or densitometric measurement at 280 nm [5]

The TLC method allows detection of impurities in technical **Phenkaptan** at concentrations as low as 0.1-0.5% and provides a rapid screening technique before quantitative analysis [5].

Modern Liquid Chromatography Methods

Current analytical practices favor liquid chromatography with sophisticated detection systems for accurate quantification of **Phenkaptan**, especially in complex matrices.

Experimental Protocol: HPLC Analysis with UV Detection

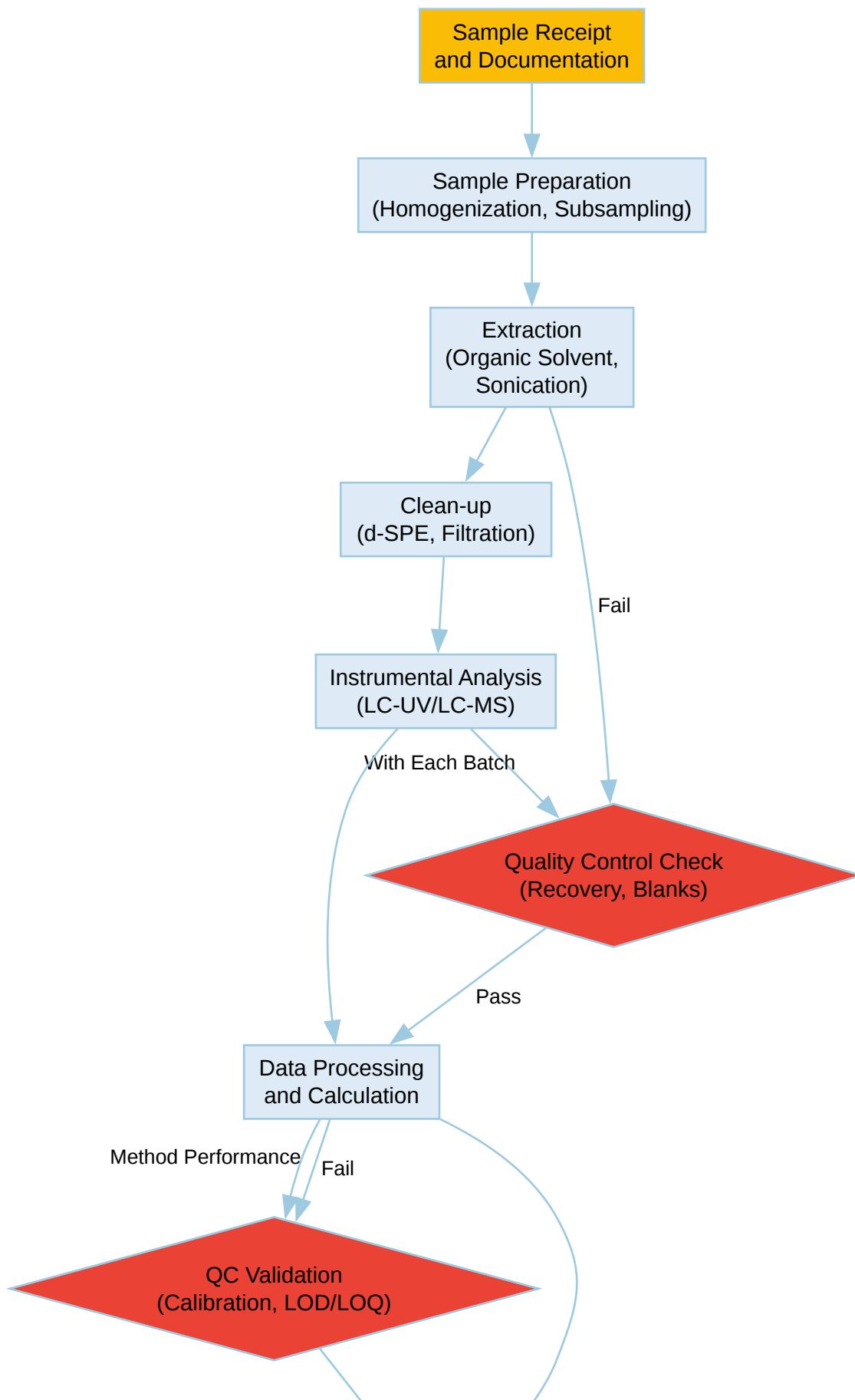
- **Chromatographic System:** HPLC with quaternary pump, autosampler, and column oven
- **Detection:** UV-Vis detector set to 280 nm (optimal for dichlorophenyl absorption) [4]
- **Column:** C18 reverse-phase column (250 \times 4.6 mm, 5 μ m particle size)
- **Mobile Phase:** Acetonitrile:water (75:25 v/v) or gradient elution from 60% to 90% acetonitrile in water over 15 minutes [3]
- **Flow Rate:** 1.0 mL/min
- **Column Temperature:** 30°C

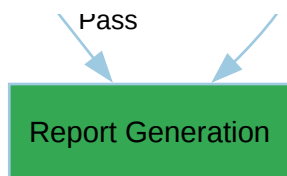
- **Injection Volume:** 10-20 μL
- **Sample Preparation:**
 - **Liquid Samples:** Dilute with acetonitrile to appropriate concentration
 - **Solid Matrices:** Extract with acetonitrile using vortex mixing and ultrasonication (15 min)
 - **Cleanup:** For complex matrices, use dispersive solid-phase extraction (d-SPE) with PSA and C18 sorbents
 - **Filtration:** Pass through 0.45 μm PTFE or nylon membrane filter before injection

This method provides excellent separation of **Phenkaption** from potential interferences with typical retention times of 8-12 minutes, depending on the specific chromatographic conditions [5] [3].

Analytical Workflow for Phenkaption Determination

The following diagram illustrates the complete analytical workflow for **Phenkaption** determination in various sample types, incorporating quality control checkpoints:





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Quality Control and Method Validation

Robust quality control procedures are essential for generating reliable analytical data for **Phenkapton**. The following protocols ensure method validity and data integrity.

Reference Materials and Calibration

Certified Reference Materials: Use high-purity **Phenkapton** reference materials from certified suppliers (e.g., HPC Standards GmbH) with documented purity and traceability [3]. These materials typically come as certified solutions in acetonitrile at concentrations of 10 µg/mL or 100 µg/mL [3].

Calibration Standards Preparation:

- **Stock Standard Solution (1000 mg/L):** Accurately weigh 10.0 ± 0.1 mg of high-purity **Phenkapton** reference material into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile [3].
- **Intermediate Standard Solution (100 mg/L):** Pipette 1.0 mL of stock solution into a 10 mL volumetric flask, dilute to volume with acetonitrile.
- **Working Standard Solutions:** Prepare a series of working standards covering the expected concentration range (e.g., 0.05, 0.1, 0.5, 1.0, 5.0 mg/L) by appropriate dilution of intermediate standard with acetonitrile or mobile phase.
- **Storage:** Store all standard solutions at -20°C in amber glass vials with PTFE-lined caps; document expiration dates (typically 6 months for stock, 3 months for working standards).

Method Validation Parameters

*Table 2: Method validation parameters and acceptance criteria for **Phenkapton** analysis*

Validation Parameter	Experimental Protocol	Acceptance Criteria
Linearity and Range	Analyze calibration standards in triplicate across specified range	Correlation coefficient (r^2) ≥ 0.995 ; residuals $< \pm 15\%$
Limit of Detection (LOD)	Signal-to-noise ratio of 3:1 from low-level standards	Typically 0.01-0.05 mg/L depending on detection method [5]
Limit of Quantification (LOQ)	Signal-to-noise ratio of 10:1; precision $\leq 20\%$ RSD	Typically 0.05-0.1 mg/L [5]
Accuracy (Recovery)	Spike blank matrix with Phenkapton at low, mid, high levels	70-120% recovery with RSD $\leq 15\%$ [5]
Precision	Repeatability (intra-day): $n \geq 6$ at 3 concentrations	RSD $\leq 10\%$ for retention time; $\leq 15\%$ for peak area
Intermediate Precision	Reproducibility (inter-day): $n \geq 3$ over 3 days	RSD $\leq 15\%$ for retention time; $\leq 20\%$ for peak area
Specificity	Analyze blank matrix; check interference from analogs	No interference at Phenkapton retention time

Quality Control During Routine Analysis

Implement these QC measures with each analytical batch:

- **Method Blanks:** Analyze solvent blanks to confirm absence of contamination
- **Laboratory Control Spikes:** Spike blank matrix with known **Phenkapton** concentration to verify recovery (include with each batch)
- **Duplicate Analysis:** Analyze every 10th sample in duplicate to monitor precision
- **Continuing Calibration Verification:** Analyze mid-range calibration standard after every 10-15 samples to verify instrument response
- **Control Charts:** Maintain control charts for recovery and response factors to track method performance over time

Safety and Regulatory Considerations

Toxicity and Handling Precautions

Phenkaption is classified as highly toxic with acute oral LD₅₀ values of 44 mg/kg in rats and 220 mg/kg in mice [2]. It acts as an acetylcholinesterase inhibitor, leading to accumulation of acetylcholine and potential neurotoxic effects [1] [6].

Safety Protocol for Handling:

- **Personal Protective Equipment (PPE):** Wear appropriate gloves (nitrile or neoprene), lab coat, and safety goggles when handling **Phenkaption** standards and samples [6]
- **Engineering Controls:** Use fume hood or biological safety cabinet for all procedures involving open containers of concentrated standards or sample extracts
- **Hygiene Practices:** Avoid skin contact; wash hands thoroughly after handling
- **First Aid Measures:**
 - **Inhalation:** Move to fresh air; seek medical attention if breathing is difficult
 - **Skin Contact:** Remove contaminated clothing; wash skin with soap and water
 - **Eye Contact:** Flush with copious amounts of water for at least 15 minutes; seek medical attention
 - **Ingestion:** Do not induce vomiting; seek immediate medical attention [6]

Regulatory Status and Environmental Fate

Phenkaption is classified as obsolete and is not approved under EU Regulation 1107/2009 or other major regulatory frameworks [1]. It is considered a "forever chemical" due to its potential for bioaccumulation (Log P = 5.84) and high aquatic toxicity [1]. These properties necessitate careful disposal of analytical waste according to local regulations for hazardous chemicals.

Troubleshooting and Technical Notes

Common Analytical Issues and Solutions

- **Peak Tailing in Chromatography:** Often caused by active sites in chromatographic system; use highly deactivated columns and add 0.1% acetic acid to mobile phase to improve peak shape
- **Decreased Response Over Time:** May indicate degradation of standard solutions; prepare fresh working standards regularly and store at -20°C

- **Matrix Interferences:** Improve sample clean-up by optimizing d-SPE sorbent combinations (PSA for polar interferences, C18 for non-polar interferences)
- **Retention Time Shifts:** Ensure mobile phase is properly prepared and column temperature is controlled; allow sufficient equilibration time

Comparison with Related Compounds

Table 3: Comparison of **Phenkapton** with related organophosphorus pesticides

Compound	Chemical Formula	Main Use	Distinguishing Features
Phenkapton	C ₁₁ H ₁₅ Cl ₂ O ₂ PS ₃ [4]	Insecticide, Acaricide [1]	Dichlorophenyl group, phosphorodithioate
Methyl Phenkapton	C ₉ H ₁₁ Cl ₂ O ₂ PS ₃ [6]	Insecticide, Acaricide [6]	Methyl analogs, slightly different activity
Chlorpyrifos	C ₁₀ H ₁₄ Cl ₃ NO ₃ PS [4]	Insecticide	Broader spectrum, higher mammalian toxicity
Malathion	C ₁₀ H ₁₉ O ₆ PS [4]	Insecticide	Lower mammalian toxicity, less persistent

Understanding these distinctions is crucial for method development to ensure specific separation and accurate identification of **Phenkapton** in multi-residue analysis.

Conclusion

These application notes provide comprehensive analytical methodologies and quality control protocols for the determination of **Phenkapton**. While this compound is no longer in widespread agricultural use, robust analytical methods remain important for monitoring residues in environmental and food samples. The combination of classical TLC techniques with modern LC-UV methods provides flexibility for different analytical needs, while the detailed quality control protocols ensure generation of reliable, reproducible data.

Adherence to safety protocols is essential given the compound's toxicity profile. These methods can be adapted to various laboratory settings and sample types while maintaining analytical rigor.

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